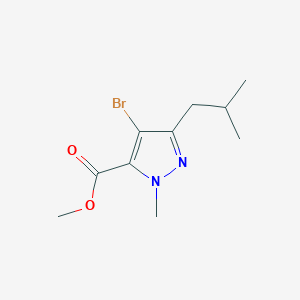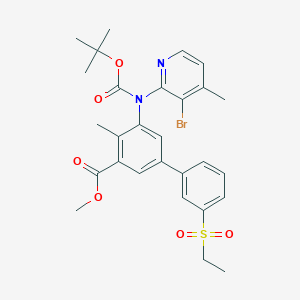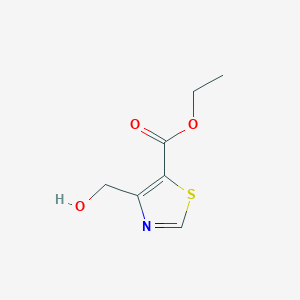
2-(Pyrimidin-2-yloxy)benzoic acid
Overview
Description
2-(Pyrimidin-2-yloxy)benzoic acid is a compound with the molecular weight of 216.2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Pyrimidin-2-yloxy)benzoic acid is represented by the linear formula C11H8N2O3 . The InChI code for this compound is 1S/C11H8N2O3/c14-10(15)8-4-1-2-5-9(8)16-11-12-6-3-7-13-11/h1-7H,(H,14,15) .Chemical Reactions Analysis
The chemical reactions of 2-(Pyrimidin-2-yloxy)benzoic acid are influenced by its binding ability to the AHAS enzyme and its decomposition into bispyribac acid . The introduction of a photosensitive nitro group can lead to a complete transformation .Physical And Chemical Properties Analysis
2-(Pyrimidin-2-yloxy)benzoic acid is a white to yellow solid at room temperature . It has a molecular weight of 216.2 .Scientific Research Applications
Anti-Fibrosis Activity
The study by Gu et al investigated novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrotic potential. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, fourteen derivatives exhibited better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated the most promising activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Herbicide Development
The novel herbicide ZJ0273 , based on a pyrimidynyloxybenzoic scaffold, was developed in China . While not directly related to 2-(Pyrimidin-2-yloxy)benzoic acid, this example highlights the broader applications of pyrimidine derivatives in agriculture. ZJ0273’s effects on soil enzyme activity and microbial populations were studied, emphasizing the compound’s potential impact on weed control.
Photodegradation Studies
Although not specifically focused on 2-(Pyrimidin-2-yloxy)benzoic acid, photodegradation studies of pyribenzoxim (a related pyrimidine-based compound) have been conducted . Understanding the photostability and degradation pathways of such compounds is crucial for environmental risk assessment and pesticide management.
Mechanism of Action
Target of Action
The primary targets of 2-(Pyrimidin-2-yloxy)benzoic acid are the Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These receptors play crucial roles in regulating gene expression, cellular differentiation, development, and metabolism .
Mode of Action
It is known to interact with its targets, possibly leading to changes in gene expression and metabolic processes
Biochemical Pathways
Given its targets, it may influence pathways related to metabolism and gene expression . More research is required to identify the exact pathways and their downstream effects.
Result of Action
Given its targets, it may influence gene expression and metabolic processes
Action Environment
Factors such as pH, temperature, and light exposure could potentially affect its stability and activity
Safety and Hazards
Future Directions
The findings from a study on the synthesis and herbicidal potential of bispyribac phenolic esters, which belong to the 2-(pyrimidin-2-yloxy)benzoic acid class, open possibilities for structural optimization of phenolic esters through quantitative structure–activity relationship analysis . This could potentially regulate their activity-releasing period . Furthermore, the high activity of aromatic heterocyclic esters offers new insights into developing novel PYB herbicides .
properties
IUPAC Name |
2-pyrimidin-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)8-4-1-2-5-9(8)16-11-12-6-3-7-13-11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIHMWNOJJYBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620980 | |
| Record name | 2-[(Pyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yloxy)benzoic acid | |
CAS RN |
160773-23-9 | |
| Record name | 2-[(Pyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(1H-1,2,4-triazol-1-ylmethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3059895.png)

![4-Fluoro-7-methoxybenzo[D]thiazol-2-amine](/img/structure/B3059897.png)


![tert-Butyl 5'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3059900.png)
![[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059902.png)
![4-Oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3059903.png)

![1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3059909.png)



![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3059916.png)